1-Hydroxy-2,3,4,7-tetramethoxyxanthone
Overview
Description
1-Hydroxy-2,3,4,7-tetramethoxyxanthone is a natural product found in Swertia chirayita and Halenia corniculata . It has been shown to have vasodilatory action, causing vasodilation in the coronary artery pre-contracted with 1uM 5-hydroxytryptamine (5-HT), with the EC 50 value of 6.6±1.4 uM . It can also effectively inhibit the osteoclast differentiation in a co-culture system with mouse osteoblastic calvarial cells and bone marrow cells .
Synthesis Analysis
The synthesis of xanthones involves a series of enzymatic reactions. The cinnamoyl-CoA intermediate is synthesized to benzoyl-CoA, which requires three more enzymatic reaction steps involving cinnamoyl-CoA hydratase/lyase (CHL), benzaldehyde dehydrogenase (BD), and benzoate-CoA ligase (BZL) .
Molecular Structure Analysis
The molecular formula of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone is C17H16O7 . Its main structure is 9H-xanthen-9-one with a dibenzo-γ-pirone scaffold . The exact mass is 332.08960285 g/mol .
Physical And Chemical Properties Analysis
The molecular weight of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone is 332.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The exact mass is 332.08960285 g/mol .
Scientific Research Applications
Xanthones are produced by plant organisms and are characterized by a wide structural variety and numerous biological activities that make them valuable metabolites for use in the pharmaceutical field . They are found in plants, fungi, lichens, and bacteria from a variety of families and genera, with the majority found in the Gentianaceae, Polygalaceae, and Clusiaceae . They have a diverse range of bioactivities, including anti-oxidant, anti-bacterial, anti-malarial, anti-tuberculosis, and cytotoxic properties .
The biosynthesis of xanthones in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .
“1-Hydroxy-2,3,4,7-tetramethoxyxanthone” is a type of xanthone, a class of secondary metabolites found in various organisms such as plants, fungi, lichens, and bacteria . Xanthones have a diverse range of bioactivities, making them valuable for various applications in the scientific field. Here are some potential applications based on the general properties of xanthones:
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Antioxidant Activity Xanthones have been found to exhibit antioxidant properties . They can neutralize harmful free radicals in the body, potentially preventing or slowing down the damage to cells caused by these substances.
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Antibacterial Activity Some xanthones have shown antibacterial properties . They could be used in the development of new antibacterial agents, particularly against antibiotic-resistant strains.
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Antimalarial Activity Certain xanthones have demonstrated antimalarial activity . They could be explored as potential treatments for malaria, a disease that affects millions of people worldwide.
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Antituberculosis Activity Xanthones have also shown activity against Mycobacterium tuberculosis , the bacterium that causes tuberculosis. This suggests potential applications in the treatment of this disease.
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Cytotoxic Properties Some xanthones exhibit cytotoxic properties , meaning they can kill cells. This property is particularly useful in cancer research, where cytotoxic agents can be used to kill cancer cells.
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Pharmacological Activity Improvement Xanthone glucosides, a significant branch of xanthones, may have improved characteristics such as solubility and pharmacological activity after glycosylation . This suggests potential applications in drug delivery and formulation.
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Pharmaceutical Field Xanthones are secondary metabolites produced by plant organisms. They are characterized by a wide structural variety and numerous biological activities that make them valuable metabolites for use in the pharmaceutical field .
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Biosynthetic Pathways Xanthone biosynthesis in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .
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Glycosylation Xanthone glucosides are a significant branch of xanthones. After glycosylation, xanthones may have improved characteristics (such as solubility and pharmacological activity) .
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Chemical Synthesis The structure of xanthone determines its bioactivity, and different substitutions might result in variable bioactivity . The chemical formula of xanthone is C13H8O2 .
Future Directions
properties
IUPAC Name |
1-hydroxy-2,3,4,7-tetramethoxyxanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O7/c1-20-8-5-6-10-9(7-8)12(18)11-13(19)15(21-2)17(23-4)16(22-3)14(11)24-10/h5-7,19H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPXRVRWIMVNPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3=C(C(=C(C(=C3C2=O)O)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20161526 | |
Record name | 9H-Xanthen-9-one, 1-hydroxy-2,3,4,7-tetramethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20161526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-2,3,4,7-tetramethoxyxanthone | |
CAS RN |
14103-09-4 | |
Record name | 9H-Xanthen-9-one, 1-hydroxy-2,3,4,7-tetramethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014103094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Xanthen-9-one, 1-hydroxy-2,3,4,7-tetramethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20161526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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